molecular formula C17H24N4 B12173307 Diethyl{3-[(6-phenylpyridazin-3-yl)amino]propyl}amine

Diethyl{3-[(6-phenylpyridazin-3-yl)amino]propyl}amine

Cat. No.: B12173307
M. Wt: 284.4 g/mol
InChI Key: PDWMXZLXWXLVMY-UHFFFAOYSA-N
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Description

Diethyl{3-[(6-phenylpyridazin-3-yl)amino]propyl}amine is a compound that features a pyridazine ring, a six-membered heterocyclic structure containing two adjacent nitrogen atoms. Pyridazine derivatives are known for their wide range of pharmacological activities, including antimicrobial, antidepressant, antihypertensive, anticancer, antiplatelet, antiulcer, herbicidal, and antifeedant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, which provides a highly regioselective synthesis of 6-aryl-pyridazin-3-amines under neutral conditions . This reaction offers good functional group compatibility and broad substrate scope.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl{3-[(6-phenylpyridazin-3-yl)amino]propyl}amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridazine ring to dihydropyridazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized pyridazine derivatives.

Scientific Research Applications

Diethyl{3-[(6-phenylpyridazin-3-yl)amino]propyl}amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications due to its pharmacological activities, including anticancer and antimicrobial properties.

    Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Diethyl{3-[(6-phenylpyridazin-3-yl)amino]propyl}amine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyridazine ring can interact with active sites of enzymes, inhibiting their activity. Additionally, the compound may bind to receptors, modulating their signaling pathways and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl{3-[(6-phenylpyridazin-3-yl)amino]propyl}amine is unique due to its specific combination of the pyridazine ring with the phenyl and diethylamino propyl groups. This unique structure contributes to its distinct pharmacological properties and makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C17H24N4

Molecular Weight

284.4 g/mol

IUPAC Name

N',N'-diethyl-N-(6-phenylpyridazin-3-yl)propane-1,3-diamine

InChI

InChI=1S/C17H24N4/c1-3-21(4-2)14-8-13-18-17-12-11-16(19-20-17)15-9-6-5-7-10-15/h5-7,9-12H,3-4,8,13-14H2,1-2H3,(H,18,20)

InChI Key

PDWMXZLXWXLVMY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNC1=NN=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

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